molecular formula C7H7N3O B115822 4-methoxy-5H-pyrrolo[3,2-d]pyrimidine CAS No. 144216-57-9

4-methoxy-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B115822
CAS No.: 144216-57-9
M. Wt: 149.15 g/mol
InChI Key: LUSAOPJMFGKLTG-UHFFFAOYSA-N
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Description

4-Methoxy-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that features a fused ring system consisting of a pyrrole ring and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-5H-pyrrolo[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with ethyl N-allylglycinate, followed by cyclization using sodium methoxide (MeONa) as a base . Another approach includes the palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine with trimethyl(tributylstannylethynyl)silane, followed by the construction of an annellated pyrrolo ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrolo[3,2-d]pyrimidine derivatives, which can exhibit different biological activities depending on the substituents introduced.

Comparison with Similar Compounds

4-Methoxy-5H-pyrrolo[3,2-d]pyrimidine can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and potential biological activities of this compound, making it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

4-methoxy-5H-pyrrolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-11-7-6-5(2-3-8-6)9-4-10-7/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSAOPJMFGKLTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC2=C1NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20440262
Record name 4-Methoxy-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144216-57-9
Record name 4-Methoxy-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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